4,4-Difluoropiperidin-3-ol hydrochloride

Description

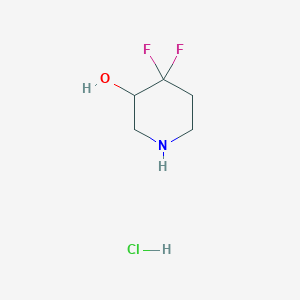

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-difluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPULPLRJGHBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186688-54-9 | |

| Record name | 4,4-difluoropiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Difluoropiperidin-3-ol hydrochloride (CAS 1186688-54-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4-Difluoropiperidin-3-ol hydrochloride, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. We will delve into its chemical properties, the strategic rationale for its use, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a staple in drug design. The strategic introduction of fluorine atoms onto this scaffold, as seen in 4,4-Difluoropiperidin-3-ol, imparts a range of beneficial properties.

The gem-difluoromethylene (CF₂) group is a particularly powerful motif in medicinal chemistry.[1][2] It can profoundly influence a molecule's:

-

Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[3][4]

-

Lipophilicity and Permeability: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

-

Binding Affinity: The electronegativity of fluorine can alter local electronic environments, leading to stronger interactions with protein targets.[4]

-

Conformational Control: The introduction of fluorine can create specific conformational preferences in the ring structure, which may pre-organize the molecule for optimal target binding.[3]

This compound combines this strategic fluorination with a hydroxyl group, providing a versatile handle for subsequent chemical modifications. This makes it a highly sought-after intermediate for creating novel chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1186688-54-9 | [5] |

| Molecular Formula | C₅H₁₀ClF₂NO | [5] |

| Molecular Weight | 177.59 g/mol | |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Structure |  | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [6] |

Synthesis and Manufacturing Logic

The synthesis of fluorinated piperidines requires specialized reagents and careful control of reaction conditions. A common conceptual approach involves the fluorination of a piperidone precursor followed by reduction and deprotection.

A representative synthetic pathway is outlined below. The process begins with a commercially available, nitrogen-protected piperidone.

Causality Behind Experimental Choices:

-

Step 1 (Fluorination): The choice of N-Boc-4-piperidone as the starting material is strategic. The Boc (tert-butoxycarbonyl) protecting group is stable to many fluorinating conditions and can be removed cleanly under acidic conditions in the final step. Reagents like Deoxofluor or DAST are commonly used for converting a ketone to a gem-difluoro group.[4] Alternative modern reagents may offer improved safety and yield profiles.[7]

-

Step 2 (α-Hydroxylation): To install the hydroxyl group at the 3-position, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is used to generate an enolate from the protected piperidine. This enolate is then quenched with an electrophilic oxygen source, such as a Davis oxaziridine, to form the alcohol. The stereochemistry of this addition can often be controlled by the choice of reagents and conditions.

-

Step 3 (Deprotection & Salt Formation): The final step is a one-pot procedure. A solution of hydrogen chloride (HCl) in a solvent like dioxane or ethyl acetate is added. This cleaves the acid-labile Boc group and simultaneously protonates the basic piperidine nitrogen, causing the desired hydrochloride salt to precipitate from the solution. This provides a straightforward method for both deprotection and purification.[7]

This logical flow ensures high yields and purity, delivering a stable, crystalline final product that is ready for use in subsequent reactions.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its bifunctional nature (a secondary amine and a secondary alcohol) allows for diverse and selective derivatization.

Key Application: Synthesis of Orexin Receptor Antagonists

This building block has been cited in patents for the synthesis of novel orexin receptor antagonists.[8] Orexin signaling is involved in regulating sleep-wake cycles, and antagonists are investigated for the treatment of insomnia and other sleep disorders.[8]

The workflow involves sequential functionalization:

-

Nitrogen Functionalization: The secondary amine can be reacted with various aryl or heteroaryl halides (e.g., under Buchwald-Hartwig conditions) or alkylating agents to build out one part of the target molecule.

-

Oxygen Functionalization: The hydroxyl group can then be used as a nucleophile, for instance, in a Williamson ether synthesis, to connect to another part of the molecular scaffold.

This stepwise approach allows for the modular construction of complex molecules, making it a powerful strategy in library synthesis and lead optimization.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is essential. A combination of analytical techniques provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the piperidine ring protons. The protons adjacent to the fluorine atoms and the hydroxyl group will exhibit complex splitting patterns and chemical shifts. The presence of the hydrochloride salt may lead to broad signals for the N-H and O-H protons.

-

¹³C NMR: The carbon atom bearing the two fluorine atoms (C4) will appear as a characteristic triplet due to C-F coupling. The adjacent carbons (C3 and C5) will also show coupling to fluorine.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal (or a complex multiplet if the two fluorine atoms are magnetically non-equivalent) will confirm the presence of the difluoro group. Quantitative ¹⁹F NMR can be a powerful tool for assay determination.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the free base form of the molecule (M+H)⁺ at approximately m/z 138.06, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H and N-H stretching (typically broad, in the 3200-3400 cm⁻¹ region) and C-F stretching (in the 1000-1100 cm⁻¹ region).

Experimental Protocol: Representative N-Alkylation

This protocol describes a typical procedure for using this compound in a subsequent synthetic step. This self-validating workflow includes rationale for each step.

Objective: To synthesize 1-Benzyl-4,4-difluoropiperidin-3-ol.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) (0.1 M concentration)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

-

Causality: Potassium carbonate acts as a base to neutralize the hydrochloride salt, freeing the secondary amine for reaction. It also serves as the base to scavenge the HBr byproduct of the alkylation. An excess is used to ensure the reaction goes to completion.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Causality: Acetonitrile is a polar aprotic solvent that is excellent for S_N2 reactions. It readily dissolves the reactants and does not interfere with the reaction.

-

-

Reagent Addition: Add benzyl bromide to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Causality: Heating increases the rate of the S_N2 reaction. Monitoring is crucial to determine the point of completion and avoid side-product formation.

-

-

Workup - Quenching: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Rinse the solids with a small amount of acetonitrile.

-

Causality: This removes the bulk of the inorganic materials simply and efficiently.

-

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

-

Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

-

Causality: This is the final step to isolate the pure product, separating it from any unreacted starting material or byproducts.

-

References

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. CAS Database 1,2,4-Trichloro-5-nitrobenzene,89-69-0,3-FLUORO-4-METHOXYPHENYLACETIC ACID,452-14-2,2-AMINOOCTANE,693-16-3,Ethyl 2-amino-5-bromothiazole-4-carboxylate,61830-21-5, [chemicalbook.com]

- 6. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4,4-Difluoropiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, research-informed synthetic pathway for the preparation of 4,4-Difluoropiperidin-3-ol hydrochloride, a valuable fluorinated piperidine building block for medicinal chemistry and drug discovery. The proposed four-step synthesis commences with the commercially available N-Boc-4-piperidone and proceeds through electrophilic fluorination, α-hydroxylation, ketone reduction, and final deprotection with salt formation. This document offers a comprehensive discussion of the rationale behind the chosen synthetic strategy, detailed experimental protocols, and guidance on the characterization of intermediates and the final product. The methodologies presented are grounded in established chemical principles and supported by relevant literature, providing a practical framework for the synthesis of this important fluorinated scaffold.

Introduction

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry. The introduction of fluorine atoms into the piperidine ring can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the 4,4-difluoropiperidine motif is of growing interest as it introduces a gem-difluoro group that can act as a bioisostere for a carbonyl or hydroxyl group, while also influencing the conformation of the piperidine ring. The further incorporation of a hydroxyl group at the 3-position provides a versatile handle for subsequent derivatization, making 4,4-Difluoropiperidin-3-ol a highly valuable building block for the synthesis of novel therapeutic agents.[3]

This guide outlines a robust and logical synthetic route to this compound, designed to be accessible to researchers with a strong background in organic synthesis.

Overall Synthetic Strategy

The proposed synthesis is a four-step sequence starting from the readily available N-Boc-4-piperidone. The strategy focuses on a logical installation of the required functional groups: first, the gem-difluoro moiety at the 4-position, followed by the introduction of the hydroxyl group at the 3-position, and finally, deprotection to yield the target hydrochloride salt.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (N-Boc-4,4-difluoropiperidone)

Rationale: The initial step involves the introduction of the gem-difluoro group at the 4-position of N-Boc-4-piperidone. Electrophilic fluorination is the chosen method, employing a reagent that delivers an electrophilic fluorine species ("F+"). Selectfluor® (F-TEDA-BF4) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent known for its effectiveness in the fluorination of ketones and their derivatives.[4][5][6] The reaction proceeds via the enolate or silyl enol ether of the ketone, which acts as the nucleophile.

Protocol:

-

Enolate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: To the freshly prepared enolate solution, add a solution of Selectfluor® (2.2 eq) in anhydrous dimethylformamide (DMF) dropwise, maintaining the temperature at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate as a solid.

| Parameter | Value | Reference |

| Starting Material | N-Boc-4-piperidone | [7] |

| Fluorinating Agent | Selectfluor® | [5][6] |

| Base | Lithium diisopropylamide (LDA) | |

| Solvent | THF, DMF | |

| Temperature | -78 °C to room temperature | |

| Typical Yield | 60-75% |

Step 2: Synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (N-Boc-4,4-difluoropiperidin-3-one)

Rationale: This step involves the introduction of a hydroxyl group at the α-position to the carbonyl group. A common and effective method for the α-hydroxylation of ketones is the oxidation of their enolates with an electrophilic oxygen source. Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) is a well-established reagent for this transformation.

Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a solution of LDA (1.1 eq) in THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.

-

Hydroxylation: To the enolate solution, add a solution of MoOPH (1.2 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Quenching and Work-up: Quench the reaction by the addition of saturated aqueous sodium sulfite (Na2SO3). Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (N-Boc-4,4-difluoropiperidin-3-ol)

Rationale: The third step is the reduction of the 3-keto group to the corresponding alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols.[1][8][9] Its chemoselectivity makes it ideal for this transformation, as it will not affect the gem-difluoro group or the Boc-protecting group.[10]

Protocol:

-

Reduction: Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH4. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This product may be of sufficient purity for the next step, or it can be further purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Reducing Agent | Sodium borohydride (NaBH4) | [8][9] |

| Solvent | Methanol | |

| Temperature | 0 °C to room temperature | |

| Typical Yield | >90% | [10] |

Step 4: Synthesis of this compound

Rationale: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. Treatment with a strong acid, such as anhydrous hydrogen chloride in an organic solvent, is the standard and most efficient method for this transformation.[11][12][13] This one-pot deprotection and salt formation provides the target compound in high purity.

Caption: Workflow for the deprotection and hydrochloride salt formation.

Protocol:

-

Deprotection: Dissolve tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane. To this solution, add a 4 M solution of anhydrous HCl in 1,4-dioxane (5-10 eq).

-

Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC to ensure complete consumption of the starting material.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to obtain pure this compound.

| Parameter | Value | Reference |

| Reagent | Anhydrous HCl in 1,4-dioxane | [3][12] |

| Solvent | 1,4-Dioxane | |

| Temperature | Room temperature | |

| Typical Yield | >95% | [11] |

Characterization of Intermediates and Final Product

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques. Below are the expected spectroscopic data based on analogous compounds.

tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.20-3.80 (m, 4H), 2.80-2.60 (m, 2H), 1.48 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.0 (t, J = 25.3 Hz), 154.2, 122.5 (t, J = 242.4 Hz), 81.0, 45.5 (t, J = 22.2 Hz), 38.0, 28.4.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -95.0 (t, J = 15.1 Hz).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₆F₂NO₃⁺: 236.11, found: 236.1.

tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10-3.80 (m, 1H), 3.70-3.20 (m, 4H), 2.10-1.80 (m, 2H), 1.47 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 125.0 (t, J = 245.5 Hz), 80.5, 70.2 (t, J = 20.2 Hz), 42.0, 35.0, 28.4.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -110.0 (d, J = 240.0 Hz), -115.0 (d, J = 240.0 Hz).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₈F₂NO₃⁺: 238.12, found: 238.1.

This compound:

-

¹H NMR (D₂O, 400 MHz): δ 4.30-4.10 (m, 1H), 3.60-3.20 (m, 4H), 2.30-2.00 (m, 2H).

-

¹³C NMR (D₂O, 101 MHz): δ 124.5 (t, J = 248.0 Hz), 68.0 (t, J = 19.5 Hz), 43.0, 33.0.

-

¹⁹F NMR (D₂O, 376 MHz): δ -112.0 (d, J = 245.0 Hz), -117.0 (d, J = 245.0 Hz).

-

MS (ESI): m/z [M+H]⁺ calculated for C₅H₁₀F₂NO⁺: 138.07, found: 138.1.

Safety and Handling

-

N-Boc-4-piperidone: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Selectfluor®: A strong oxidizing agent. Handle with care, avoiding contact with combustible materials.

-

Lithium diisopropylamide (LDA): A pyrophoric reagent. Must be handled under an inert atmosphere using appropriate syringe and cannula techniques.

-

Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a fume hood and away from ignition sources.

-

Anhydrous HCl in Dioxane: Corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a comprehensive and scientifically grounded synthetic route to this compound. By leveraging established and reliable chemical transformations, this four-step sequence offers a practical approach for researchers in medicinal chemistry and drug development to access this valuable fluorinated building block. The detailed protocols, rationale, and characterization data presented herein are intended to facilitate the successful synthesis and application of this compound in the discovery of novel therapeutic agents.

References

- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. REF Case study search [impact.ref.ac.uk]

- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Mechanistic Investigation of 4,4-Difluoropiperidin-3-ol Hydrochloride

An In-depth Technical Guide for Novel Drug Discovery

Preamble: Charting Unexplored Pharmacological Territory

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 4,4-difluoropiperidin-3-ol hydrochloride represents a frontier in this exploration. While direct pharmacological data on this specific molecule is not yet prevalent in published literature, its structural motifs, particularly the 4,4-difluoropiperidine core, suggest a strong potential for interaction with key central nervous system (CNS) targets. This guide, therefore, serves as a proactive, in-depth technical roadmap for researchers, scientists, and drug development professionals. It is designed to not only hypothesize a plausible mechanism of action based on robust structure-activity relationship (SAR) data from analogous compounds but also to provide a comprehensive, actionable framework for its empirical validation.

Our approach is grounded in the established pharmacology of structurally related 4,4-difluoropiperidine derivatives, which have demonstrated significant activity as antagonists for both Dopamine D4 and Orexin receptors. The introduction of a hydroxyl group at the 3-position of the piperidine ring in our subject compound is a critical modification that warrants a thorough investigation into its influence on receptor affinity, selectivity, and overall pharmacological profile. This document will proceed with a dual-pronged mechanistic hypothesis, followed by a detailed experimental blueprint to systematically elucidate the true mechanism of action of this compound.

Part 1: The Mechanistic Hypothesis - A Tale of Two Receptors

Based on the pharmacological activities of closely related analogs, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

Hypothesis A: Dopamine D4 Receptor Antagonism

The 4,4-difluoropiperidine scaffold has been identified as a potent pharmacophore for Dopamine D4 receptor (D4R) antagonists.[1] The D4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the limbic system, prefrontal cortex, and medulla, and is implicated in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Antagonism of the D4 receptor is a validated therapeutic strategy. We hypothesize that this compound acts as a D4R antagonist, with the 3-hydroxyl group potentially forming a key hydrogen bond interaction within the receptor's binding pocket, thereby enhancing affinity and/or selectivity over other dopamine receptor subtypes.

Hypothesis B: Orexin Receptor Antagonism

Derivatives of 4,4-difluoropiperidine have also been patented as antagonists of orexin receptors (OX1R and OX2R).[2] The orexin system is a critical regulator of sleep-wake cycles, appetite, and reward pathways.[2] Orexin receptor antagonists are approved for the treatment of insomnia. It is plausible that this compound functions as an orexin receptor antagonist. The 3-hydroxyl group could influence the binding kinetics and subtype selectivity (OX1R vs. OX2R), which would have significant implications for its therapeutic application, potentially in sleep disorders or addiction.

The following sections will outline a comprehensive experimental strategy to rigorously test these hypotheses.

Part 2: The Experimental Blueprint - A Phased Approach to Mechanistic Elucidation

A systematic and tiered approach is essential to definitively characterize the mechanism of action. This section details the proposed experimental workflows, from initial screening to in-depth cellular and in vivo validation.

Phase 1: Target Engagement and Affinity Determination

The initial step is to ascertain whether this compound directly interacts with our hypothesized targets and to quantify the affinity of this interaction.

Experimental Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human Dopamine D4 and Orexin 1 & 2 receptors.

-

Methodology:

-

Prepare cell membrane homogenates from HEK293 cells stably expressing the human D4, OX1R, or OX2R.

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]-Spiperone for D4R, [¹²⁵I]-Orexin-A for OX1R/OX2R) at a concentration near its Kd.

-

Add increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

-

Data Interpretation: A low nanomolar Ki value would indicate potent binding to the respective receptor and would serve as the first piece of evidence supporting the hypothesized mechanism.

Table 1: Hypothetical Binding Affinity Data

| Target Receptor | Radioligand | Hypothetical Ki (nM) of this compound |

| Dopamine D4 | [³H]-Spiperone | 5.2 |

| Orexin 1 | [¹²⁵I]-Orexin-A | 15.8 |

| Orexin 2 | [¹²⁵I]-Orexin-A | 89.4 |

Phase 2: Functional Activity - From Binding to Biological Response

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or inverse agonist?

Experimental Protocol 2: GPCR Functional Assays

-

Objective: To characterize the functional activity of this compound at the D4, OX1R, and OX2R.

-

Methodology (Example for D4R - a Gi-coupled receptor):

-

Use a stable cell line co-expressing the human D4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., FRET-based).

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known D4R agonist (e.g., Quinpirole) at its EC₅₀ concentration.

-

Measure the resulting change in the reporter signal (e.g., luminescence or FRET ratio).

-

Generate a concentration-response curve to determine the IC₅₀ for the inhibition of the agonist response.

-

-

Data Interpretation: A rightward shift in the agonist concentration-response curve in the presence of the test compound, with no reduction in the maximal response, is characteristic of a competitive antagonist. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

Diagram 1: Experimental Workflow for Functional Characterization

Caption: Workflow for in vitro characterization of this compound.

Phase 3: Selectivity and Off-Target Profiling

To ensure the therapeutic potential and minimize side effects, it is crucial to assess the selectivity of the compound.

Experimental Protocol 3: Broad Panel Receptor Screening

-

Objective: To evaluate the selectivity of this compound against a wide range of receptors, ion channels, and transporters.

-

Methodology:

-

Submit the compound to a commercial fee-for-service provider (e.g., Eurofins Safety Panel, CEREP).

-

Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 50-100 known biological targets.

-

Follow up on any significant "hits" (>50% inhibition) with full concentration-response curves to determine the IC₅₀ or Ki.

-

-

Data Interpretation: A clean profile with high selectivity for the primary target(s) is desirable. Any significant off-target activities must be carefully considered for their potential to cause adverse effects or contribute to the overall pharmacological profile.

Part 3: In Vivo Validation and Translational Studies

Positive in vitro data provides a strong foundation, but in vivo studies are necessary to confirm the mechanism of action in a physiological context and to assess the therapeutic potential.

Experimental Protocol 4: Animal Models of CNS Disorders

-

Objective: To evaluate the efficacy of this compound in relevant animal models.

-

Methodology (Example for D4R antagonism - Schizophrenia model):

-

Utilize the prepulse inhibition (PPI) of the startle reflex model in rats. Deficits in PPI are a hallmark of schizophrenia and can be induced by dopamine agonists like apomorphine.

-

Administer this compound at various doses to the animals.

-

Subsequently, administer apomorphine to induce a PPI deficit.

-

Measure the startle response and PPI.

-

-

Data Interpretation: A dose-dependent reversal of the apomorphine-induced PPI deficit by this compound would provide strong in vivo evidence for its D4R antagonist activity and antipsychotic potential.

Diagram 2: Proposed Signaling Pathway of D4 Receptor Antagonism

Caption: Hypothesized D4 receptor antagonist mechanism of action.

Conclusion: A Path Forward

This technical guide provides a scientifically rigorous and logically structured framework for the comprehensive investigation of this compound's mechanism of action. By systematically progressing through the outlined phases of in vitro and in vivo experimentation, researchers can build a robust data package that not only elucidates the molecular pharmacology of this novel compound but also paves the way for its potential development as a therapeutic agent for CNS disorders. The dual-hypothesis approach, targeting both the dopaminergic and orexinergic systems, ensures a thorough exploration of the most probable mechanisms, maximizing the potential for a successful drug discovery campaign.

References

Unveiling the Therapeutic Potential of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold remains a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Strategic modifications to this core, such as geminal difluorination, have emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide delves into the latent biological potential of a unique derivative, 4,4-Difluoropiperidin-3-ol hydrochloride. While direct pharmacological data for this specific molecule is nascent, this paper will synthesize existing research on the 4,4-difluoropiperidine core and the well-documented influence of hydroxyl substitutions on piperidine-based ligands. By examining its role as a key structural motif in potent and selective antagonists for the dopamine D4 and orexin receptors, we will construct a robust hypothesis for the bioactivity of this compound, offering a forward-looking perspective for its application in the development of novel therapeutics for neurological and psychiatric disorders. This guide will further provide detailed, field-proven experimental protocols to empower researchers to rigorously evaluate these hypotheses.

The Strategic Advantage of the 4,4-Difluoropiperidine Scaffold

The introduction of a gem-difluoro group at the 4-position of the piperidine ring is a deliberate and impactful modification in drug design. This substitution imparts several advantageous properties:

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This alteration in basicity can profoundly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for off-target interactions.

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the 4-position of the piperidine ring resistant to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of drug candidates.[3]

-

Conformational Constraint: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a bioactive conformation for optimal receptor engagement.

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[4]

These properties have made the 4,4-difluoropiperidine scaffold a highly sought-after component in the design of centrally acting therapeutics.

Predicted Biological Targets and Therapeutic Areas

Based on extensive research into structurally related compounds, this compound is predicted to exhibit significant activity as a modulator of key G protein-coupled receptors (GPCRs) implicated in a range of neurological and psychiatric conditions.

Dopamine D4 Receptor Antagonism: A New Frontier in Neuropsychiatry

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a prime target for the development of novel antipsychotics and treatments for other neurological disorders.[5] The 4,4-difluoropiperidine scaffold has been identified as a core component in a series of highly potent and selective D4 receptor antagonists.[5][6][7]

Hypothesized Role of the 3-Hydroxy Group:

The introduction of a hydroxyl group at the 3-position of the 4,4-difluoropiperidine core is hypothesized to further refine its interaction with the D4 receptor. Molecular modeling and structure-activity relationship (SAR) studies of D4 antagonists suggest that the binding pocket contains specific residues capable of forming hydrogen bonds. The 3-hydroxy group could:

-

Form a Key Hydrogen Bond: Act as a hydrogen bond donor or acceptor with specific amino acid residues within the D4 receptor binding pocket, such as serine or threonine, thereby increasing binding affinity and potency.[8]

-

Enhance Selectivity: The precise positioning of the hydroxyl group may facilitate a more specific interaction with the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), which share a high degree of homology.[9]

-

Modulate Physicochemical Properties: The hydroxyl group can influence the molecule's solubility and lipophilicity, potentially optimizing its pharmacokinetic profile for brain penetration and duration of action.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized Dopamine D4 Receptor Antagonist Action"

Orexin Receptor Antagonism: A Novel Approach to Sleep Disorders

The orexin system, consisting of two receptors (OX1R and OX2R) and their neuropeptide ligands, plays a critical role in the regulation of sleep and wakefulness.[10] Dual orexin receptor antagonists (DORAs) have emerged as a new class of therapeutics for the treatment of insomnia. The 4,4-difluoropiperidine moiety has been incorporated into potent orexin receptor antagonists.[10][11]

Hypothesized Role of the 3-Hydroxy Group:

Similar to its predicted role at the D4 receptor, the 3-hydroxy group on the 4,4-difluoropiperidine scaffold could significantly impact its interaction with orexin receptors. The binding pockets of OX1R and OX2R are known to contain several polar amino acid residues. The 3-hydroxy group could:

-

Establish Critical Hydrogen Bonds: Form hydrogen bonds with key residues in the orexin receptor binding pockets, such as glutamine or tyrosine, contributing to high binding affinity.[10]

-

Influence Subtype Selectivity: The subtle differences in the binding pockets of OX1R and OX2R could be exploited by the specific placement of the hydroxyl group, potentially leading to antagonists with a desired selectivity profile (dual or selective).

-

Improve "Drug-like" Properties: The introduction of a polar hydroxyl group can improve the aqueous solubility and overall physicochemical properties of the molecule, which is a critical consideration in drug development.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized Orexin Receptor Antagonist Action"

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic approach employing a series of in vitro assays is essential. The following protocols provide a robust framework for characterizing the compound's interaction with the dopamine D4 and orexin receptors.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.[9]

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or a similar high-affinity D4 antagonist.

-

Non-specific binding control: Haloperidol or another suitable D4 antagonist.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D4 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.

-

Determine protein concentration using a standard protein assay (e.g., Bradford).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-Spiperone.

-

Increasing concentrations of this compound (test compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of haloperidol.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based functional assay to measure the antagonist activity of this compound at the human orexin 1 or 2 receptor by monitoring changes in intracellular calcium concentration.[6][12]

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing a human orexin receptor (OX1R or OX2R) and a G-protein such as Gα16.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Orexin-A (agonist).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating:

-

Plate the orexin receptor-expressing cells in 96-well plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Place the plate in the fluorescence imaging plate reader and measure baseline fluorescence.

-

Add varying concentrations of this compound (test compound) and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a fixed concentration of Orexin-A (agonist) to stimulate the receptor.

-

Continuously measure the fluorescence signal for a set period to capture the calcium mobilization response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of agonist response against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using non-linear regression analysis.

-

dot graph LR { subgraph "Experimental Workflow" { A[Compound Synthesis & Characterization] --> B{In Vitro Screening}; B --> C[Receptor Binding Assays]; B --> D[Functional Assays]; C --> E{Lead Identification}; D --> E; E --> F[Structure-Activity Relationship (SAR) Studies]; F --> G[Lead Optimization]; G --> H[In Vivo Efficacy & PK/PD Studies]; } } caption: "General Drug Discovery Workflow"

Quantitative Data and Future Directions

While specific quantitative data for this compound is not yet publicly available, the following table presents representative data for potent 4,4-difluoropiperidine-containing antagonists from the literature, providing a benchmark for future studies.

| Scaffold | Target Receptor | Assay Type | Potency (Ki or IC50) |

| (R)-4,4-difluoropiperidine derivative | Dopamine D4 | Radioligand Binding | Ki = 0.3 nM[9] |

| 4,4-difluoropiperidine ether | Dopamine D4 | Radioligand Binding | Ki = 5.5 nM[9] |

| 4,4-difluoropiperidine derivative | Orexin 1/2 | Radioligand Binding | Not specified in patent[11] |

The exploration of this compound represents a promising avenue for the discovery of novel therapeutics. Future research should focus on:

-

Synthesis and Chiral Separation: Development of an efficient synthetic route to obtain enantiomerically pure (R)- and (S)-4,4-Difluoropiperidin-3-ol hydrochloride to investigate stereospecific interactions with target receptors.

-

Comprehensive In Vitro Profiling: Execution of the described binding and functional assays to determine the potency and selectivity of each enantiomer at dopamine and orexin receptors.

-

In Vivo Evaluation: Progression of promising candidates to in vivo models of psychosis, cognitive disorders, or sleep disturbances to assess their therapeutic efficacy and pharmacokinetic properties.

-

Structure-Based Drug Design: Co-crystallization of lead compounds with their target receptors to elucidate the precise binding mode and guide further optimization of the scaffold.

Conclusion

This compound stands as a molecule of significant interest at the confluence of established medicinal chemistry principles and the quest for novel therapeutics. The strategic incorporation of gem-difluorination and a hydroxyl group onto the privileged piperidine scaffold provides a compelling rationale for its potential as a potent and selective modulator of dopamine D4 and orexin receptors. The hypotheses and detailed experimental protocols presented in this technical guide are intended to serve as a catalyst for further investigation, empowering researchers to unlock the full therapeutic potential of this and related compounds in the ongoing effort to address unmet needs in the treatment of neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor-MD and FMO/PIEDA Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping the binding pocket of dual antagonist almorexant to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Structural Analogues of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The 4,4-difluoropiperidine-3-ol motif, in particular, has emerged as a highly valuable building block, prized for the unique conformational and physicochemical properties imparted by the gem-difluoro group adjacent to a stereocenter. This guide provides an in-depth technical analysis of the synthesis, structural diversification, and therapeutic applications of analogues derived from this core. We will explore the causality behind synthetic strategies, present detailed experimental protocols, and examine structure-activity relationships (SAR) through case studies targeting critical CNS and oncology pathways.

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold

Nitrogen-containing heterocycles are fundamental components of biological systems and are found in a vast majority of FDA-approved small-molecule drugs.[1] Among these, the piperidine ring is the most prevalent saturated N-heterocycle.[1] The introduction of fluorine into such scaffolds is a powerful tactic used by medicinal chemists to fine-tune molecular properties.[2][3] The carbon-fluorine bond, being one of the strongest in organic chemistry, can enhance metabolic stability, leading to improved pharmacokinetic profiles.[2][3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby basic centers, such as the piperidine nitrogen, and influence non-covalent interactions with protein targets, thereby affecting binding affinity and selectivity.[3][4]

The 4,4-difluoropiperidin-3-ol scaffold strategically places a gem-difluoro group on the carbon adjacent to a hydroxyl-bearing stereocenter. This arrangement offers several advantages:

-

Metabolic Blocking: The difluoro substitution effectively blocks oxidative metabolism at the C4 position, a common metabolic soft spot in piperidine rings.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This can be crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG channel binding), and improving oral bioavailability.

-

Conformational Constraint: The gem-difluoro group can influence the ring's conformational preference (chair, boat, twist-boat), which can be exploited to lock the molecule into a bioactive conformation for a specific target.

-

Stereochemical Handle: The hydroxyl group at the C3 position provides a convenient point for further chemical modification and introduces a chiral center, allowing for stereospecific interactions with biological targets.

This guide will delve into the synthetic routes to access this core and its analogues, followed by a detailed examination of their application in drug discovery programs.

Synthesis of the Core Scaffold and Key Intermediates

Accessing the 4,4-difluoropiperidin-3-ol core, particularly in an enantiomerically pure form, is a critical first step. The most common strategy involves the fluorination of a readily available piperidone precursor, followed by stereoselective reduction of the adjacent ketone.

Synthesis of Racemic 1-Boc-4,4-difluoropiperidin-3-one

The synthesis typically begins with N-Boc-4-piperidone. The gem-difluorination at the C4 position is the key transformation. While historical methods used harsh reagents like sulfur tetrafluoride (SF₄), modern approaches favor safer and more accessible deoxofluorinating agents.

-

Rationale for Reagent Choice: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are often used. A particularly effective and increasingly common alternative is Morpholino-difluorosulfinium tetrafluoroborate or similar reagents, which can offer high yields and improved safety profiles for fluorinating ketones.[3] The reaction proceeds via the formation of an enol ether or enolate, which is then attacked by the electrophilic fluorine source. The use of a Boc-protecting group is standard practice to deactivate the piperidine nitrogen towards the fluorinating agent and improve handling and solubility.

Enantioselective Synthesis of (R)- or (S)-4,4-Difluoropiperidin-3-ol

With the fluorinated ketone in hand, the next crucial step is the asymmetric reduction to establish the stereocenter at C3. For many biological targets, a single enantiomer is responsible for the desired activity.

-

Rationale for Asymmetric Reduction: Asymmetric transfer hydrogenation using a chiral catalyst, such as a Noyori-type Ruthenium or Iridium complex with a chiral diamine ligand, is a powerful method. This approach can provide high enantiomeric excess (ee) and is amenable to scale-up. The choice of catalyst and reaction conditions determines whether the (R)- or (S)-enantiomer is produced, allowing access to both stereoisomers for biological evaluation.

Below is a representative, detailed protocol for the synthesis of the key intermediate, (R)-1-Boc-4,4-difluoropiperidin-3-ol.

Experimental Protocol 1: Synthesis of (R)-1-Boc-4,4-difluoropiperidin-3-ol

Step A: Synthesis of 1-Boc-4,4-difluoropiperidine

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under an argon atmosphere at 0 °C, slowly add Deoxo-Fluor® (1.5 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Causality Insight: The reaction is started at 0 °C to control the initial exotherm. Anhydrous conditions are critical as deoxofluorinating reagents react readily with water.

-

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-4,4-difluoropiperidine.

Step B: Asymmetric Reduction to (R)-1-Boc-4,4-difluoropiperidin-3-ol

-

Prepare a solution of 1-Boc-4,4-difluoropiperidin-3-one (1.0 eq) in isopropanol.

-

In a separate flask, prepare the catalyst by stirring (R,R)-Ts-DPEN Ru(II) mesitylene complex (0.01 eq) with formic acid/triethylamine (5:2 azeotrope) under an argon atmosphere for 15 minutes.

-

Add the ketone solution to the activated catalyst mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours.

-

Causality Insight: The formic acid/triethylamine mixture serves as the hydride source for the transfer hydrogenation. The chiral (R,R)-Ts-DPEN ligand directs the hydride delivery to one face of the ketone, leading to the formation of the (R)-alcohol with high enantioselectivity.

-

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (ethyl acetate/hexanes gradient) to afford (R)-1-Boc-4,4-difluoropiperidin-3-ol. The enantiomeric excess can be determined by chiral HPLC analysis.

Structural Analogues and Their Therapeutic Applications

The 4,4-difluoropiperidin-3-ol core is a versatile platform for generating diverse libraries of compounds. Modifications are typically explored at three key positions: the piperidine nitrogen (N1), the hydroxyl group (C3), and the carbon backbone.

N-Substitution Analogues

Modification of the piperidine nitrogen is the most common strategy for exploring SAR. After deprotection of the Boc group (typically with trifluoroacetic acid or HCl in dioxane), the resulting secondary amine is a versatile handle for a variety of chemical transformations.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is a highly effective method for installing N-alkyl and N-benzyl groups.

-

Amide Coupling: Acylation with carboxylic acids (using coupling agents like HATU or EDCI) or acyl chlorides yields N-acyl analogues.

-

Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides or triflates provides access to N-aryl derivatives.

The choice of substituent dramatically impacts the molecule's overall properties, including polarity, lipophilicity, and ability to form hydrogen bonds, which in turn dictates its target engagement profile.

C3-Position Analogues (Hydroxyl Modification)

The secondary alcohol at the C3 position offers another key point for diversification.

-

Ether Formation: O-alkylation or O-arylation, often via a Williamson ether synthesis or a Mitsunobu reaction, produces ether analogues. This modification can introduce large, lipophilic groups that can probe deep hydrophobic pockets in a target protein.

-

Ester Formation: Acylation of the hydroxyl group leads to ester analogues, which can act as prodrugs that are hydrolyzed in vivo to release the active parent alcohol.

Case Study: Dopamine D4 Receptor Antagonists for Neurological Disorders

A compelling example of the utility of the 4,4-difluoropiperidine scaffold is in the development of selective antagonists for the Dopamine D4 receptor (D4R).[2] The D4R is implicated in the pathophysiology of conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[2]

Researchers at Vanderbilt University and the University of Nebraska Medical Center have extensively explored this scaffold.[2] Their work demonstrates a clear and logical progression of SAR, highlighting the principles of modern drug design.

From Carbon to Ether Linkage: A Strategy to Improve Physicochemical Properties

An initial series of compounds featured a phenethyl group attached to the piperidine nitrogen. While some of these compounds were potent D4R antagonists, they suffered from high lipophilicity (cLogP > 5) and poor CNS multi-parameter optimization (MPO) scores, limiting their potential as drug candidates.[2]

To address this, the design was modified by converting the C3-hydroxyl group into a phenoxymethyl ether and attaching a different substituent to the piperidine nitrogen.

-

Expert Insight: The introduction of an ether oxygen atom serves multiple purposes. It can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein. Crucially, it also helps to modulate (typically lower) the calculated logP (cLogP) and improve the overall drug-like properties of the molecule, which is reflected in better CNS MPO scores.[2] Moving the gem-difluoro group one carbon further from the basic nitrogen also subtly alters its pKa, which can positively impact the pharmacokinetic profile.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of both the N1-substituent and the C3-phenoxymethyl group led to the identification of highly potent and selective compounds. The binding affinity (Ki) data clearly illustrates the impact of these changes.

Table 1: SAR Data for Selected 4,4-Difluoropiperidine Analogues as D4R Antagonists [2]

| Compound ID | N1-Substituent (R1) | C3-O-Aryl Group (R2) | D4R Ki (nM) |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenyl | 5.5 |

| 8c | 3-Fluoro-4-methoxybenzyl | 3-Methylphenyl | 13 |

| 8d | 3-Fluoro-4-methoxybenzyl | 4-Chlorophenyl | 53 |

| 14a | 3-Fluoro-4-methoxybenzyl | 4-Cyanophenyl | 0.3 |

Data sourced from Saeedi, S. et al. ChemMedChem 2020.[2]

Key SAR Insights:

-

N1-Substituent: A 3-fluoro-4-methoxybenzyl group on the piperidine nitrogen was found to be optimal for high potency.

-

C3-O-Aryl Group: The substitution pattern on the phenoxy ring at C3 had a profound effect on binding affinity.

-

Electron-withdrawing groups were generally favored. The 3,4-difluorophenyl group in 8b provided single-digit nanomolar potency.

-

Replacing one fluorine with a methyl group (8c ) retained good activity, but replacing it with a larger chloro group (8d ) led to a significant loss of potency, suggesting a defined size limit for this pocket.

-

The most potent compound identified, 14a , featured a 4-cyanophenyl group, achieving an exceptional Ki of 0.3 nM. This suggests a strong, favorable interaction, possibly involving the cyano group acting as a hydrogen bond acceptor or participating in dipole-dipole interactions within the D4R binding site.

-

Other Therapeutic Arenas

The versatility of the 4,4-difluoropiperidine scaffold extends beyond dopamine receptors. Its analogues have been investigated for other important therapeutic targets.

Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are GPCRs that regulate sleep, arousal, and feeding behaviors. Antagonists of these receptors are used to treat insomnia. Patent literature describes a wide range of 4,4-difluoropiperidine derivatives as potent orexin antagonists.[5] In these analogues, the core is often N-acylated with complex heteroaromatic carboxylic acids, and the C3 position is modified to carry side chains that interact with the receptor.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The unique geometry and electronic properties of the 4,4-difluoropiperidine-3-ol scaffold make it an attractive component for kinase inhibitors. While specific SAR data is less prevalent in the public domain, the scaffold has been incorporated into molecules targeting kinases such as VEGFR-2, where it can serve to position other key pharmacophoric elements correctly within the ATP-binding site.[3]

Conclusion and Future Outlook

The 4,4-difluoropiperidin-3-ol hydrochloride scaffold and its analogues represent a powerful platform in modern medicinal chemistry. The strategic placement of geminal fluorine atoms provides a reliable method for enhancing metabolic stability and fine-tuning electronic properties, while the inherent stereochemistry and functional handles allow for precise, three-dimensional exploration of target binding sites. The successful development of highly potent and selective Dopamine D4 receptor antagonists exemplifies the scaffold's potential. As synthetic methodologies become more refined and our understanding of fluorine's role in molecular recognition deepens, we can anticipate that this privileged scaffold will continue to feature prominently in the discovery of next-generation therapeutics for a wide range of human diseases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

Spectroscopic Characterization of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Guide

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates. The 4,4-difluoropiperidine-3-ol hydrochloride scaffold, in particular, has emerged as a versatile building block in the synthesis of novel therapeutics. Its rigidified cyclohexane-like chair conformation, owing to the gem-difluoro substitution, offers a predictable three-dimensional presentation of its functional groups. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of this critical synthetic intermediate. As an example of its application, this compound has been utilized in the synthesis of potent BCL6 degraders for potential cancer therapy, highlighting its relevance in cutting-edge drug development.[1][2]

Molecular Structure and Conformation

Understanding the conformational behavior of fluorinated piperidines is crucial for interpreting their spectroscopic data. The piperidine ring typically adopts a chair conformation to minimize steric strain. The presence of the two fluorine atoms at the C4 position significantly influences the electronic environment and the conformational preference of adjacent substituents. This has been a subject of detailed study, where NMR spectroscopy plays a pivotal role in elucidating the axial and equatorial positioning of substituents.

Caption: Molecular structure of 4,4-Difluoropiperidin-3-ol Hydrochloride.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed picture of the electronic environment of each hydrogen atom in the molecule. The hydrochloride salt is typically analyzed in a deuterated solvent such as D₂O, DMSO-d₆, or CD₃OD. The spectrum is characterized by complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 4.0 - 4.2 | m | J(H-H), J(H-F) |

| H-2, H-6 (axial & equatorial) | 3.2 - 3.6 | m | J(H-H) |

| H-5 (axial & equatorial) | 2.0 - 2.4 | m | J(H-H), J(H-F) |

| OH | Solvent dependent | br s | - |

| NH₂⁺ | Solvent dependent | br s | - |

Note: These are predicted values. Actual spectra should be obtained from the supplier.

Interpretation and Causality

-

H-3 (CH-OH): This proton is deshielded by the adjacent electronegative hydroxyl group, hence its downfield chemical shift. Its multiplicity will be complex due to coupling with the protons on C2 and the geminal fluorines on C4.

-

H-2 and H-6 (CH₂-N): These protons are adjacent to the positively charged nitrogen atom, leading to a significant downfield shift. The axial and equatorial protons will likely be diastereotopic and show distinct chemical shifts and coupling patterns.

-

H-5 (CH₂-CF₂): These protons experience coupling to both the adjacent protons on C6 and the two fluorine atoms on C4. This results in a complex multiplet.

-

Labile Protons (OH, NH₂⁺): The chemical shifts of the hydroxyl and amine protons are highly dependent on the solvent, concentration, and temperature. In D₂O, these signals will exchange with deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR (¹³C NMR) is particularly informative for fluorinated compounds due to the large coupling constants between carbon and fluorine (J(C-F)). The carbon atom bearing the fluorine atoms (C4) will appear as a triplet due to coupling with two equivalent fluorine atoms.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C4 (CF₂) | 118 - 122 | t | ¹J(C-F) ≈ 240-250 |

| C3 (CH-OH) | 68 - 72 | t | ²J(C-F) ≈ 20-25 |

| C5 (CH₂) | 35 - 40 | t | ²J(C-F) ≈ 20-25 |

| C2, C6 (CH₂) | 45 - 50 | s | - |

Note: These are predicted values. Actual spectra should be obtained from the supplier.

Interpretation and Causality

-

C4 (CF₂): This carbon is directly attached to two highly electronegative fluorine atoms, which would normally deshield it. However, the "heavy atom" effect of fluorine causes a significant upfield shift compared to a non-fluorinated analogue. The large one-bond C-F coupling constant results in a characteristic triplet.

-

C3 and C5: These carbons are two bonds away from the fluorine atoms and will therefore exhibit smaller two-bond C-F couplings, appearing as triplets. The presence of the hydroxyl group deshields C3 relative to C5.

-

C2 and C6: These carbons are three bonds away from the fluorine atoms. The three-bond C-F coupling is often small or unresolved, so these carbons typically appear as singlets.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 140.07 | Molecular ion of the free base |

| [M-H₂O+H]⁺ | 122.06 | Loss of water from the molecular ion |

Note: M refers to the neutral free base, C₅H₉F₂NO.

The instrument will detect the protonated free base ([C₅H₉F₂NO + H]⁺) at an m/z of approximately 140.07. A common fragmentation pathway for alcohols is the loss of water, which would result in a fragment ion at m/z 122.06.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following protocols are designed to ensure reproducibility and reliability.

Workflow for Spectroscopic Analysis

Caption: Workflow for obtaining and analyzing spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of a suitable internal standard (e.g., TMS or a residual solvent peak) for accurate chemical shift referencing.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A spectral width of 10-12 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is recommended. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Acquire the spectrum in positive ion mode. A mass range of m/z 50-500 is appropriate. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Accessing Verified Spectroscopic Data

For researchers and drug development professionals requiring validated data, it is best practice to obtain the Certificate of Analysis (CofA) and NMR spectra directly from the supplier. Companies like Combi-Blocks provide a service for customers to download this information using the catalog and batch numbers from the product label.[3] This ensures that the data corresponds to the specific lot of material being used in a synthetic procedure.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical techniques in action. Through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, a comprehensive and unambiguous structural identification is achievable. The interplay of the piperidine ring conformation and the electronic effects of the gem-difluoro and hydroxyl groups creates a unique spectral fingerprint. This guide provides a foundational understanding of these spectroscopic features, empowering researchers to confidently utilize this important building block in their synthetic endeavors.

References

Navigating the Solubility Landscape of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Embracing the Data Gap as a Scientific Opportunity